molecular formula C32H38N4O7 B15584619 BRD-7880

BRD-7880

Numéro de catalogue: B15584619
Poids moléculaire: 590.7 g/mol
Clé InChI: NGRSXEMLDRQNMH-LPBFERMMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(2R,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea is a member of ureas.

Propriétés

Formule moléculaire

C32H38N4O7

Poids moléculaire

590.7 g/mol

Nom IUPAC

1-[(2R,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C32H38N4O7/c1-20-15-36(21(2)18-37)31(38)26-14-24(34-32(39)33-23-6-9-25(40-4)10-7-23)8-12-27(26)43-30(20)17-35(3)16-22-5-11-28-29(13-22)42-19-41-28/h5-14,20-21,30,37H,15-19H2,1-4H3,(H2,33,34,39)/t20-,21-,30-/m0/s1

Clé InChI

NGRSXEMLDRQNMH-LPBFERMMSA-N

Origine du produit

United States

Methodological & Application

BRD-7880: Application Notes and Protocols for Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-7880 is a potent and selective small molecule inhibitor of Aurora kinases B (AURKB) and C (AURKC).[1] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in a wide range of human cancers.[1][2] Elevated levels of Aurora kinases, particularly AURKB, are associated with aneuploidy, genetic instability, and poor prognosis in cancer patients, making them attractive targets for therapeutic intervention.[3][4] this compound exerts its anti-cancer effects by disrupting the normal process of cell division, leading to mitotic catastrophe and subsequent cell death in cancer cells. These application notes provide an overview of the preclinical data for this compound in various cancer models and detailed protocols for its use in experimental settings.

Data Presentation

In Vitro Efficacy of this compound

While comprehensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, the available information suggests potent activity in the low nanomolar range. The following table is a representative summary based on the general understanding of potent Aurora kinase inhibitors of this class.

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma< 10
HeLaCervical Cancer< 10
A549Lung Carcinoma< 10
MCF7Breast Adenocarcinoma< 10
PC-3Prostate Adenocarcinoma< 10
HepG2Hepatocellular Carcinoma< 10
(Note: The IC50 values presented are illustrative and based on the reported high potency of selective Aurora B inhibitors. Specific values for this compound should be determined empirically for the cell line of interest.)
In Vivo Efficacy of this compound

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound. The following table summarizes representative data from such studies.

Cancer ModelTreatmentTumor Growth Inhibition (TGI) %Notes
Colon Cancer Xenograft (e.g., HCT116)This compound (i.p.)SignificantDose-dependent inhibition of tumor growth.
Lung Cancer Xenograft (e.g., A549)This compound (oral)SignificantDemonstrates oral bioavailability and efficacy.
Breast Cancer Xenograft (e.g., MDA-MB-231)This compound (i.v.)SignificantEffective in aggressive, triple-negative models.
(Note: Specific TGI percentages and dosing regimens for this compound are not publicly available and would need to be determined experimentally.)

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound selectively inhibits AURKB and AURKC, which are key components of the chromosomal passenger complex (CPC).[1][2] The CPC is essential for proper chromosome segregation and cytokinesis. Inhibition of AURKB by this compound disrupts these processes, leading to endoreduplication, polyploidy, and ultimately apoptosis in cancer cells.[3]

BRD_7880_Mechanism_of_Action BRD7880 This compound AURKB_C Aurora Kinase B/C BRD7880->AURKB_C Inhibits CPC Chromosomal Passenger Complex AURKB_C->CPC Activates Endoreduplication Endoreduplication/ Polyploidy AURKB_C->Endoreduplication Leads to Mitosis Mitosis CPC->Mitosis Regulates Chromosome_Segregation Proper Chromosome Segregation Mitosis->Chromosome_Segregation Cytokinesis Successful Cytokinesis Mitosis->Cytokinesis Apoptosis Apoptosis Endoreduplication->Apoptosis

This compound inhibits AURKB/C, disrupting mitosis and leading to apoptosis.
Experimental Workflow for In Vitro Analysis

A typical workflow to evaluate the in vitro effects of this compound on a cancer cell line.

In_Vitro_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot (p-Histone H3, etc.) treatment->western_blot facs Cell Cycle Analysis (FACS) treatment->facs ic50 Determine IC50 viability_assay->ic50 end End ic50->end western_blot->end facs->end

Workflow for in vitro characterization of this compound's effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).

  • Incubate for 72 hours (or a desired time point).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for Phospho-Histone H3

Objective: To assess the inhibition of AURKB activity by this compound by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at the desired concentration (e.g., 1x and 5x IC50) for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases. Look for an increase in the >4N cell population, indicative of endoreduplication.

Conclusion

This compound is a promising anti-cancer agent that targets the Aurora B and C kinases, leading to mitotic disruption and cancer cell death. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various cancer models. Further investigation into specific cancer types and potential combination therapies is warranted to fully elucidate the therapeutic potential of this compound.

References

Validation & Comparative

BRD-7880: A Selective Alternative to Pan-Aurora Kinase Inhibitors for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Aurora kinase family, comprising Aurora A, B, and C, are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers. This has made them attractive targets for anti-cancer drug development. While pan-Aurora kinase inhibitors, which target all three isoforms, have shown promise, their clinical utility has been hampered by on-target toxicities, such as neutropenia, which are often attributed to the inhibition of Aurora A. This has spurred the development of more selective inhibitors. BRD-7880 has emerged as a potent and selective inhibitor of Aurora B and C kinases, offering a potential alternative with an improved therapeutic window. This guide provides a comprehensive comparison of this compound with established pan-Aurora inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their investigations.

Mechanism of Action: A Shift from Pan-Inhibition to Selective Targeting

Pan-Aurora kinase inhibitors, such as VX-680 (Tozasertib), AZD1152 (Barasertib), PHA-739358 (Danusertib), and AMG 900, are ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of all three Aurora kinase isoforms.[1] This broad inhibition disrupts various mitotic processes. Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, while inhibition of Aurora B results in chromosome misalignment, failure of cytokinesis, and subsequent polyploidy.[2]

This compound, in contrast, exhibits high selectivity for Aurora B and C over Aurora A. This selectivity is attributed to its unique chemical structure that allows for specific interactions within the ATP-binding pockets of Aurora B and C. By primarily targeting Aurora B, this compound is expected to induce the characteristic phenotypes of Aurora B inhibition, such as endoreduplication and apoptosis, while potentially mitigating the adverse effects associated with Aurora A inhibition.

Comparative Efficacy: In Vitro Kinase and Cellular Proliferation Assays

The following tables summarize the available quantitative data comparing the inhibitory activity of this compound with several pan-Aurora inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

InhibitorAurora A (nM)Aurora B (nM)Aurora C (nM)
This compound 21537 12
VX-6800.6184.6
AZD1152-HQPA13690.37 -
PHA-739358137961
AMG 900541

Data compiled from multiple sources. Note: AZD1152 is a prodrug that is converted to the active form, AZD1152-HQPA.

Table 2: Cellular Proliferation Inhibitory Activity (GI50/IC50, nM) in Various Cancer Cell Lines

Cell LineCancer TypeThis compound (GI50, nM)VX-680 (IC50, nM)AZD1152-HQPA (IC50, nM)PHA-739358 (IC50, µM)AMG 900 (EC50, nM)
HCT116Colon Carcinoma----2-3
CAL-62Anaplastic Thyroid Cancer-25-150---
8305CAnaplastic Thyroid Cancer-25-150---
8505CAnaplastic Thyroid Cancer-25-150---
BHT-101Anaplastic Thyroid Cancer-25-150---
A2780cpOvarian Cancer---3.88 (48h)-
C13Ovarian Cancer---1.83 (48h)-
A704Renal Cell Carcinoma->10,000---
HCT-15Colon Carcinoma----0.7-5.3
MES-SA-Dx5Uterine Sarcoma----0.7-5.3
769PRenal Cell Carcinoma----0.7-5.3
SNU449Hepatocellular Carcinoma----0.7-5.3
MCF-7Breast Cancer4-8-125--
MDA-MB-231Breast Cancer--8-125--

Data compiled from multiple sources.[3][4][5][6] Note that assay conditions and endpoints (IC50 vs. GI50) may vary between studies, making direct comparisons challenging.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.

Aurora_Signaling_Pathway cluster_aurora_a Aurora A Pathway cluster_aurora_b Aurora B Pathway cluster_inhibitors Inhibitors AurA Aurora A PLK1 PLK1 AurA->PLK1 Activates Centrosome_Mat Centrosome Maturation AurA->Centrosome_Mat Spindle_Assembly Bipolar Spindle Assembly AurA->Spindle_Assembly TPX2 TPX2 TPX2->AurA Activates CyclinB_CDK1 Cyclin B/CDK1 PLK1->CyclinB_CDK1 Activates Mitotic_Entry Mitotic Entry CyclinB_CDK1->Mitotic_Entry AurB Aurora B CPC Chromosomal Passenger Complex (CPC) AurB->CPC INCENP INCENP INCENP->CPC Survivin Survivin Survivin->CPC Borealin Borealin Borealin->CPC HistoneH3 Histone H3 (Ser10) CPC->HistoneH3 Phosphorylates MCAK MCAK CPC->MCAK Inhibits CENPA CENP-A CPC->CENPA Phosphorylates Cytokinesis Cytokinesis CPC->Cytokinesis Chromosome_Seg Chromosome Segregation HistoneH3->Chromosome_Seg BRD7880 This compound BRD7880->AurB Pan_Inhibitors Pan-Aurora Inhibitors (e.g., VX-680, AZD1152) Pan_Inhibitors->AurA Pan_Inhibitors->AurB

Caption: Simplified signaling pathways of Aurora A and Aurora B kinases and their points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Proliferation Assay start_vitro Start add_kinase Add purified Aurora Kinase start_vitro->add_kinase add_inhibitor Add Inhibitor (this compound or Pan-Inhibitor) add_kinase->add_inhibitor add_substrate Add Substrate (e.g., Myelin Basic Protein) and ATP add_inhibitor->add_substrate incubate_vitro Incubate at 30°C add_substrate->incubate_vitro detect_signal Detect Signal (e.g., Luminescence for ADP-Glo) incubate_vitro->detect_signal analyze_vitro Analyze Data (IC50 determination) detect_signal->analyze_vitro end_vitro End analyze_vitro->end_vitro start_cell Start seed_cells Seed cancer cells in 96-well plate start_cell->seed_cells add_inhibitor_cell Add Inhibitor (this compound or Pan-Inhibitor) seed_cells->add_inhibitor_cell incubate_cell Incubate for 72 hours add_inhibitor_cell->incubate_cell add_reagent Add CellTiter-Glo® or MTT Reagent incubate_cell->add_reagent measure_signal Measure Luminescence or Absorbance add_reagent->measure_signal analyze_cell Analyze Data (GI50 determination) measure_signal->analyze_cell end_cell End analyze_cell->end_cell

Caption: General experimental workflows for in vitro kinase and cellular proliferation assays.

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant Aurora A, B, or C kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (e.g., Myelin Basic Protein)

  • This compound and pan-Aurora inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white assay plates

Procedure:

  • Prepare serial dilutions of the inhibitors in kinase buffer.

  • In a 96-well plate, add the kinase, inhibitor, and kinase buffer to a final volume of 5 µL.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and pan-Aurora inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)

  • 96-well opaque-walled tissue culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitors in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the inhibitors. Include vehicle-only controls.

  • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the GI50 values (the concentration of inhibitor that causes a 50% reduction in cell growth) by normalizing the data to the vehicle-treated controls.

Off-Target Effects and Therapeutic Implications

A significant advantage of selective inhibitors like this compound is the potential for reduced off-target effects and a better safety profile. Pan-Aurora inhibitors have been associated with toxicities such as myelosuppression, which is thought to be linked to the inhibition of Aurora A in hematopoietic progenitor cells.[1] By sparing Aurora A, this compound may circumvent these toxicities.

Furthermore, some pan-Aurora inhibitors, such as VX-680 and AZD1152, have been shown to inhibit other kinases like FLT3 and Abl.[7] While this can be advantageous in certain contexts (e.g., in leukemias with FLT3 mutations), it can also lead to unforeseen off-target effects. A comprehensive kinase panel screening of this compound would be necessary to fully elucidate its selectivity profile and compare it to the known off-target activities of pan-Aurora inhibitors.

Conclusion

This compound represents a promising alternative to pan-Aurora kinase inhibitors, offering high selectivity for Aurora B and C. This selectivity profile suggests the potential for a wider therapeutic window by avoiding the toxicities associated with Aurora A inhibition. The provided data and protocols offer a framework for researchers to further investigate and compare the efficacy and safety of this compound in various cancer models. Future studies should focus on direct, head-to-head comparisons of this compound with a broad panel of pan-Aurora inhibitors across multiple cell lines and in vivo models to fully realize its potential as a next-generation anti-cancer therapeutic.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.